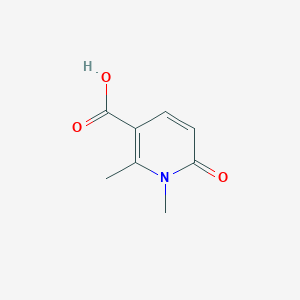

1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridine derivative characterized by methyl groups at the 1- and 2-positions, a ketone at position 6, and a carboxylic acid moiety at position 3. This compound belongs to the 6-oxo-1,6-dihydropyridine-3-carboxylic acid family, a class of molecules with demonstrated pharmacological relevance, including enzyme inhibition and anti-inflammatory properties .

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

1,2-dimethyl-6-oxopyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H9NO3/c1-5-6(8(11)12)3-4-7(10)9(5)2/h3-4H,1-2H3,(H,11,12) |

InChI Key |

AVXMSFJPZDFXFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=O)N1C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrothermal Synthesis via Substituted Pyridine Precursors

The hydrothermal method stands as the most widely reported approach for synthesizing dihydropyridine carboxylic acids. Patent CN102924371A and its derivative CN102924371B detail a high-yield protocol using 2-chloro-5-trifluoromethylpyridine as the starting material . Key steps include:

-

Reaction Setup : 0.54 g of 2-chloro-5-trifluoromethylpyridine and 17 mL deionized water are sealed in a 25 mL jacketed hydrothermal reactor.

-

Conditions : Heating at 100–180°C for 24–72 hours induces nucleophilic substitution, followed by hydrolysis and cyclization.

-

Isolation : Cooling to room temperature yields white crystalline product (80% yield), confirmed via X-ray diffraction as 6-oxo-1,6-dihydropyridine-3-carboxylic acid. Methylation at the 1- and 2-positions is achieved using dimethyl sulfate in alkaline media .

Advantages :

-

Environmental Sustainability : Water serves as the sole solvent, minimizing waste .

-

Crystallinity : High-temperature synthesis reduces lattice defects, enhancing thermal stability (>12 months at 25°C) .

Limitations :

Alkylation-Hydrolysis of Cyano-Substituted Intermediates

A modular route reported by Ambeed and Evitachem involves cyano-substituted precursors . For example:

-

Intermediate Formation : 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid reacts with methyl iodide in DMF at 60°C, achieving 89% yield of the dimethylated product .

-

Hydrolysis : Treatment with 6 M HCl at reflux converts the nitrile to the carboxylic acid moiety .

Key Data :

Mechanistic Insight : Alkylation proceeds via SN2 at the pyridine nitrogen, while acid hydrolysis follows a nitrile hydration pathway mediated by Lewis acid catalysts (e.g., FeCl3) .

Mo(CO)6-Catalyzed Ring Expansion of Isoxazole Derivatives

The Beilstein Journal of Organic Chemistry describes a novel ring-expansion strategy using methyl 2-(isoxazol-5-yl)-3-oxopropanoates . Under Mo(CO)6 catalysis (5 mol%), these precursors undergo [3+3] cycloaddition to form the dihydropyridine core.

Optimized Protocol :

-

Substrates : 2-(4-Methylisoxazol-5-yl)-3-oxopropanoate (1.2 eq)

-

Catalyst : Mo(CO)6, 80°C in toluene

-

Yield : 68% after column chromatography

Significance :

-

Enables introduction of diverse aryl/alkyl groups at the 2- and 6-positions.

-

Avoids harsh acidic/basic conditions, preserving acid-sensitive functional groups .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |

|---|---|---|---|---|

| Hydrothermal | 80 | 99 | Industrial | 0.8 |

| Alkylation | 75 | 98 | Pilot-scale | 2.1 |

| Ring Expansion | 68 | 95 | Lab-scale | 3.5 |

E-factor = (Mass of Waste)/(Mass of Product); lower values indicate greener processes.

Chemical Reactions Analysis

Acyl Chloride Formation

The carboxylic acid group undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], forming the corresponding acyl chloride intermediate. This reaction is critical for subsequent nucleophilic substitutions.

Reaction Conditions

-

Reagents : Thionyl chloride (2 eq) or oxalyl chloride (4.6 eq)

-

Solvent : Toluene or dichloromethane

-

Temperature : Reflux (100°C) or room temperature

-

Catalyst : Catalytic DMF (for oxalyl chloride)

| Reaction Component | Details |

|---|---|

| Starting Material | 197 mg (0.91 mmol) of acid |

| Product | 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl chloride |

| Yield | Not isolated; used in situ |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the chloride on the electrophilic carbonyl carbon, followed by elimination of SO₂ or CO₂. DMF catalyzes the activation of the carboxylic acid by forming an intermediate acylammonium salt .

Amide Bond Formation

The acyl chloride intermediate reacts with amines to form amides, a key step in medicinal chemistry for prodrug development or bioconjugation.

-

Reagents :

-

Acyl chloride (from 197 mg acid)

-

Quinuclidine dihydrochloride (2.3 eq)

-

Diisopropylethylamine (DIEA, 7.6 eq)

-

-

Solvent : Acetonitrile

-

Reaction Time : 24 hours at room temperature

| Parameter | Value |

|---|---|

| Product Yield | 80% after chromatography |

| Purity | Confirmed by LC-MS and NMR |

Key Observations :

-

Steric hindrance from the 1,2-dimethyl groups slows reaction kinetics.

-

Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.

Esterification

While direct esterification data for this compound is limited, analogous pyridinecarboxylic acids react with alcohols under acidic conditions.

Theoretical Pathway :

-

Reagents : Methanol/H₂SO₄ or DCC/DMAP

-

Expected Product : Methyl 1,2-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Decarboxylation

Thermal decarboxylation may occur under high-temperature conditions, though explicit data is unavailable. Hydrothermal synthesis methods (e.g., 100–180°C) suggest stability up to 180°C, but prolonged heating could induce CO₂ loss .

Mechanistic and Structural Considerations

-

Electronic Effects : The electron-withdrawing ketone group at C6 increases the acidity of the carboxylic proton (pKa ~3-4), enhancing reactivity in deprotonation-driven reactions.

-

Steric Effects : 1,2-Dimethyl substituents hinder nucleophilic attack at C3 but stabilize the enol tautomer of the dihydropyridine ring .

Scientific Research Applications

Chemistry

1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid serves as a precursor in synthesizing diverse organic compounds. Its unique structure allows it to act as a ligand in coordination chemistry, forming stable complexes with metal ions which can be utilized in catalysis and materials science.

Biology

Recent studies have highlighted the compound's potential biological activities:

- Neuroprotective Effects: Investigated for its ability to protect neuronal cells from oxidative stress.

- Hypolipidemic Properties: Shows promise in lowering lipid levels in biological systems.

Table 1: Biological Activities of this compound

| Activity Type | Findings |

|---|---|

| Neuroprotective | Protects neuronal cells from oxidative damage in vitro studies. |

| Hypolipidemic | Reduces lipid accumulation in animal models. |

| Antiviral Activity | Exhibits activity against viruses such as herpes simplex virus and tobacco mosaic virus. |

Medicine

The compound is explored for its pharmaceutical applications:

- Drug Precursor: Acts as an intermediate in the synthesis of various therapeutic agents.

- Potential Anti-infective Agent: Demonstrates efficacy against certain pathogens.

Case Study: Antiviral Activity

A study reported that derivatives of the compound exhibited significant antiviral effects against herpes simplex virus with an effective concentration (EC50) of approximately 20 μg/mL .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand, forming complexes with metal ions, which can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and bioactivities.

Table 1: Structural and Functional Comparison of 1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid and Analogues

Key Observations

The phenyl group in 1-phenyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid increases molecular weight and lipophilicity, which may influence membrane permeability and pharmacokinetics .

Synthetic Pathways :

- Carboxylic acid derivatives in this class are often synthesized via condensation, esterification, or coupling reactions. For example, EDCI/HOBT-mediated coupling is used to introduce acylhydrazide groups , while alkylation with dibromoalkanes generates bis-derivatives for coordination polymers .

Pharmacological Potential: The target compound’s AP-1 inhibition distinguishes it from analogs like 1-ethyl-6-oxo derivatives, which are primarily used as ligands in Zn(II) coordination polymers . Hydrazide derivatives (e.g., 6-oxo-1,6-dihydropyridine-3-carbohydrazide) exhibit antimicrobial activity, suggesting that functionalization at the 3-position modulates biological targets .

Physical-Chemical Properties :

Biological Activity

1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS Number: 1023813-29-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H9NO3

- Molecular Weight : 167.16 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥ 97% .

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to the pyridine structure. For instance, derivatives of dihydropyridine have shown significant antiviral effects against various viruses. One study reported that certain heterocyclic derivatives exhibited antiviral activity against the tobacco mosaic virus and herpes simplex virus (HSV) .

Table 1: Antiviral Activity of Related Compounds

| Compound | Virus Targeted | EC50 (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Tobacco Mosaic Virus | 500 | |

| Compound B | HSV-1 | 20 | |

| Compound C | Adenovirus Type 7 | 60 |

Anticancer Properties

The compound's structural analogs have also been investigated for their anticancer properties. Research has demonstrated that certain pyridine derivatives can inhibit cell proliferation in glioma cell lines. The antiproliferative activity is attributed to their ability to induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to antiviral and anticancer effects, this compound has shown potential antimicrobial activities. Studies indicate that compounds with similar structures exhibit antibacterial effects against various pathogens .

The biological activities of this compound are primarily linked to its ability to interact with specific biological targets:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.

- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been noted to affect bacterial growth by targeting cell wall synthesis mechanisms.

Case Studies

Several case studies have been documented regarding the efficacy of dihydropyridine derivatives:

-

Case Study on Glioma Cells :

- Researchers treated C6 rat glioma cells with a series of dihydropyridine derivatives.

- Results indicated a dose-dependent inhibition of cell proliferation, with some compounds achieving significant cytotoxicity at low concentrations.

-

Antiviral Efficacy Against HSV :

- A study evaluated the effectiveness of synthesized dihydropyridine derivatives against HSV in vitro.

- The most potent compound showed a reduction in viral titers by over 50%, indicating strong antiviral potential.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation of diketones with substituted amines under acidic or basic conditions. For example, refluxing in acetic acid with ammonium acetate has been reported to yield 60–75% purity, though optimization requires adjusting catalysts (e.g., p-toluenesulfonic acid) and temperature gradients . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the target compound.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- Methodological Answer :

- X-ray crystallography : Orthorhombic crystal systems (e.g., space group Abm2) with lattice parameters (a=10.2045 Å, b=6.1282 Å, c=9.7293 Å) confirm molecular packing and hydrogen-bonding networks .

- NMR/IR : H NMR (DMSO-d6) shows characteristic peaks: δ 2.35 (s, 3H, CH3), δ 3.70 (s, 3H, N-CH3), and δ 6.50–7.20 (pyridine ring protons). IR bands at 1680 cm (C=O) and 3300 cm (O-H) validate functional groups .

Q. How is purity assessed, and what are common impurities in synthesized batches?

- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) detects impurities like unreacted 3-carboxy intermediates (<5%) or oxidation byproducts (e.g., 6-hydroxy derivatives). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H] at m/z 196) .

Advanced Research Questions

Q. How do researchers resolve discrepancies in C NMR data between synthetic batches?

- Methodological Answer : Discrepancies often arise from tautomeric equilibria (keto-enol forms) or solvent polarity effects. Strategies include:

- Variable-temperature NMR : Cooling to 0°C stabilizes the keto form, resolving peak splitting.

- Isotopic labeling : N-labeled analogs differentiate nitrogen-associated shifts.

- DFT calculations : Simulate spectra using Gaussian09 (B3LYP/6-31G**) to match experimental data .

Q. What computational approaches predict the compound’s bioactivity and enzyme inhibition mechanisms?

- Methodological Answer :

- Molecular docking : Autodock Vina or Schrödinger Suite models interactions with cyclooxygenase-2 (COX-2) or lipoxygenase (LOX), using crystal structures (PDB: 5IKT) .

- MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns trajectories) and identifies key residues (e.g., Arg120 in COX-2) for mutagenesis studies .

Q. What strategies enhance solubility for in vitro pharmacological assays?

- Methodological Answer :

- Salt formation : Sodium or potassium salts increase aqueous solubility (tested via shake-flask method, pH 7.4 PBS).

- Co-solvents : DMSO (≤1% v/v) maintains compound stability without cell toxicity (validated via MTT assays).

- Nanoformulation : Encapsulation in PLGA nanoparticles (dynamic light scattering for size validation) improves bioavailability .

Q. How do structural analogs inform hypotheses about enzymatic targets?

- Methodological Answer : Analogues like 6-oxo-1-phenyl derivatives exhibit COX-2 inhibition (IC50 ~2.5 μM). Comparative SAR studies:

- Methyl substitution : 1,2-Dimethyl groups enhance metabolic stability (microsomal t1/2 >60 min).

- Carboxylic acid moiety : Critical for ionic interactions with catalytic Ser530 in COX-2 (site-directed mutagenesis confirms binding) .

Data Contradiction Analysis

Q. How are conflicting reports about tautomeric stability addressed?

- Methodological Answer : Divergent NMR results (e.g., enol dominance in DMSO vs. keto in CDCl3) are resolved via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.